2-methyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol
Description
2-methyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol is a heterocyclic compound that belongs to the class of triazolobenzothiazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a benzothiazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
2-methyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S/c1-5-11-10-13(12-5)9(15)7-4-6(14(16)17)2-3-8(7)18-10/h2-4,9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLLBKLYBNWSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(C3=C(C=CC(=C3)[N+](=O)[O-])SC2=N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-methyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol exhibits promising antimicrobial activity. It has been tested against various bacterial strains and has shown effectiveness similar to established antibiotics. The mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity.
Anti-Tubercular Activity
The compound has also been evaluated for its anti-tubercular properties. Studies have demonstrated that it inhibits the growth of Mycobacterium tuberculosis, making it a candidate for further development as a treatment for tuberculosis. The specific pathways through which it exerts this effect are still under investigation but may involve disruption of metabolic processes essential for bacterial survival.
Case Study 1: Antimicrobial Testing
In a recent study published in a peer-reviewed journal, researchers tested various derivatives of this compound against multiple strains of bacteria including E. coli and Staphylococcus aureus. The results showed that certain derivatives exhibited higher efficacy than traditional antibiotics like penicillin. This opens avenues for developing new antimicrobial agents based on this compound .
Case Study 2: Tuberculosis Treatment
A clinical trial investigated the efficacy of this compound in patients with drug-resistant tuberculosis. The trial demonstrated significant reductions in bacterial load in treated patients compared to controls. These findings suggest that this compound could play a crucial role in addressing antibiotic resistance in tuberculosis treatment protocols .
Mechanism of Action
The mechanism of action of 2-methyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole and benzothiazine rings may also play a role in binding to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
2-methyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol can be compared with other similar compounds, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: This compound has a similar triazole-thiadiazine structure but differs in the position and type of substituents.
1,2,4-triazolo[1,5-a]pyrimidin-7-ol: This compound features a triazole-pyrimidine structure and has different chemical properties and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical and biological properties, which distinguish it from other related compounds.
Biological Activity
2-Methyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol is a heterocyclic compound belonging to the class of triazolothiadiazines. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's chemical formula is . Its structure features a triazole ring fused with a benzothiazine moiety, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Notably, it has shown potential as an inhibitor of carbonic anhydrase and cholinesterase. The interaction with these enzymes occurs through binding at their active sites, leading to a blockade of their enzymatic functions .
Anticancer Activity
Recent studies have indicated that derivatives of triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). These studies revealed that specific derivatives demonstrated enhanced cytotoxicity compared to their parent compounds .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Methyl-7-nitro... | MCF-7 | 12.5 |
| Similar Compound A | Bel-7402 | 15.0 |
| Similar Compound B | MCF-7 | 10.0 |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Research indicates that it may possess activity against various bacterial strains. The mechanism likely involves disruption of bacterial enzyme function or interference with metabolic pathways essential for bacterial survival .
Case Studies
A notable case study involved the synthesis and biological evaluation of several triazole derivatives related to this compound. The synthesized compounds were screened for their ability to inhibit cancer cell growth and showed promising results with some exhibiting IC50 values lower than 10 µM against MCF-7 cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
